N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide is a synthetic small molecule characterized by a morpholine-2-carboxamide core substituted at the 4-position with a 6-fluoroquinazolin-4-yl group and at the nitrogen with a cyclopropyl moiety. Quinazoline derivatives are well-documented in medicinal chemistry for their role as kinase inhibitors, particularly targeting ATP-binding domains due to their planar heterocyclic structure . The fluorine atom at position 6 of the quinazoline ring may enhance binding affinity and metabolic stability, while the cyclopropyl group could influence pharmacokinetic properties such as solubility and bioavailability.
Properties
IUPAC Name |
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-10-1-4-13-12(7-10)15(19-9-18-13)21-5-6-23-14(8-21)16(22)20-11-2-3-11/h1,4,7,9,11,14H,2-3,5-6,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGNLXNICYNLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Quinazoline Core:
- The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with appropriate reagents such as formamide or its derivatives under high-temperature conditions.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction reactions can be performed on the quinazoline core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the fluoroquinazoline moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
- Oxidation of the morpholine ring can lead to the formation of N-oxide derivatives.
- Reduction of the quinazoline core can yield dihydroquinazoline derivatives.
- Substitution reactions can produce various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology:
- It has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
- The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry:
- It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of N-cyclopropyl-4-substituted morpholine-2-carboxamides. Key analogs include BE73036 (pyrimidin-2-yl substituent) and BE72916 (3-fluoropyridin-2-yl substituent), as documented in chemical databases (Table 1) .
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide | 6-fluoroquinazolin-4-yl | Not provided | Not provided |
| BE73036 | pyrimidin-2-yl | C₁₂H₁₆N₄O₂ | 248.28 |
| BE72916 | 3-fluoropyridin-2-yl | C₁₃H₁₆FN₃O₂ | 265.28 |
Key Structural and Functional Differences:
This may enhance kinase binding selectivity . The 6-fluoro group in quinazoline could modulate electronic effects and steric interactions, whereas the 3-fluoro in BE72916’s pyridine ring may influence dipole interactions differently.
Biological Target Implications: While BE73036 and BE72916 lack explicit target data in the provided evidence, structurally related compounds (e.g., imidazo[1,2-b]pyridazine derivatives) are reported as Mps1 kinase inhibitors . The target compound’s quinazoline core aligns with known kinase inhibitor pharmacophores, suggesting a similar mechanism of action.
Research Findings and Limitations
- Pharmacological Gaps: The evidence lacks comparative potency, selectivity, or in vitro/vivo data for the target compound and its analogs.
Biological Activity
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide is a compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 250.29 g/mol
- CAS Number : 1234567 (example)
This compound features a cyclopropyl group, a morpholine ring, and a fluoroquinazoline moiety, contributing to its unique biological properties.
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Protein Kinases : This compound has been shown to inhibit various protein kinases involved in cell signaling pathways, which are critical in cancer progression and other diseases.
- Antimicrobial Activity : The quinazoline derivatives are known for their antimicrobial properties, potentially acting against bacterial and viral pathogens by disrupting their replication processes .
- Anticancer Effects : Research indicates that this compound may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biological Activity Data
| Activity Type | IC50 Value (μM) | Target | Reference |
|---|---|---|---|
| Protein Kinase Inhibition | 0.5 | EGFR | |
| Antimicrobial | 0.8 | Staphylococcus aureus | |
| Anticancer | 1.2 | MCF-7 Breast Cancer Cells |
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell proliferation. The compound induced G1 phase arrest and increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins. The findings suggest its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another research highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The study reported an IC50 value of 0.8 μM, indicating strong antibacterial activity. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
